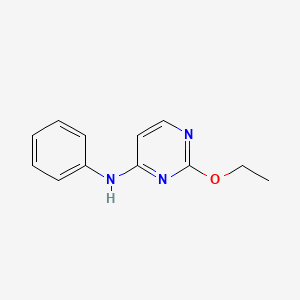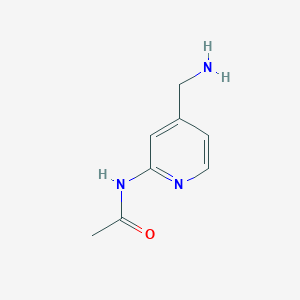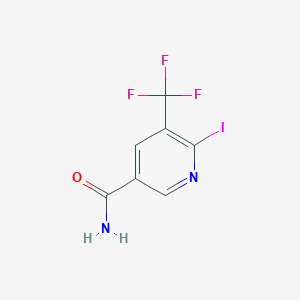
6-Iodo-5-(trifluoromethyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Iodo-5-(trifluoromethyl)nicotinamide is a compound that belongs to the class of nicotinamides, which are derivatives of nicotinic acid. This compound is characterized by the presence of an iodine atom at the 6th position and a trifluoromethyl group at the 5th position on the nicotinamide ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity.
准备方法
The synthesis of 6-Iodo-5-(trifluoromethyl)nicotinamide typically involves the introduction of the iodine and trifluoromethyl groups onto the nicotinamide ring. One common synthetic route includes the iodination of a trifluoromethyl-substituted nicotinamide precursor. The reaction conditions often involve the use of iodine or iodine monochloride in the presence of a suitable oxidizing agent. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
6-Iodo-5-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the iodine or trifluoromethyl groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6-Iodo-5-(trifluoromethyl)nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Iodo-5-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The iodine atom can participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
6-Iodo-5-(trifluoromethyl)nicotinamide can be compared with other nicotinamide derivatives, such as:
5-(Trifluoromethyl)nicotinamide: Lacks the iodine atom, which can result in different chemical and biological properties.
6-Iodo-nicotinamide: Lacks the trifluoromethyl group, affecting its electron-withdrawing capacity and overall activity.
6-Bromo-5-(trifluoromethyl)nicotinamide: Similar structure but with a bromine atom instead of iodine, which can influence its reactivity and binding properties. The uniqueness of this compound lies in the combined presence of both the iodine and trifluoromethyl groups, which can synergistically enhance its chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
属性
CAS 编号 |
1496535-11-5 |
|---|---|
分子式 |
C7H4F3IN2O |
分子量 |
316.02 g/mol |
IUPAC 名称 |
6-iodo-5-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H4F3IN2O/c8-7(9,10)4-1-3(6(12)14)2-13-5(4)11/h1-2H,(H2,12,14) |
InChI 键 |
WHTHNWFLIUVMIB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1C(F)(F)F)I)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13103320.png)
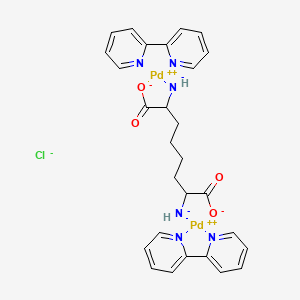
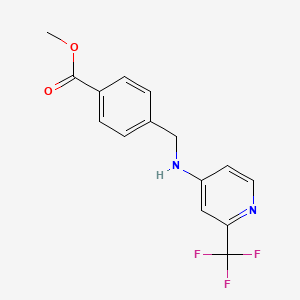
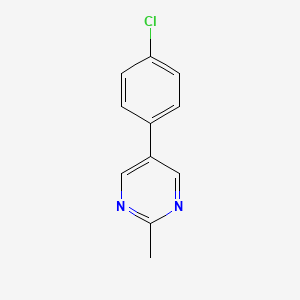


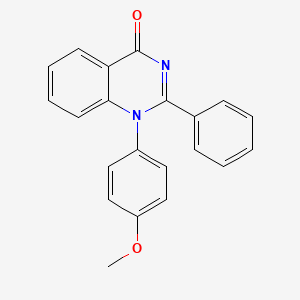
![[1,2,3]Thiadiazolo[5,4-d]pyrimidin-5(4H)-one](/img/structure/B13103365.png)
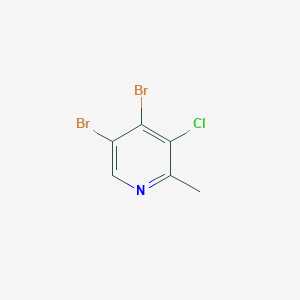
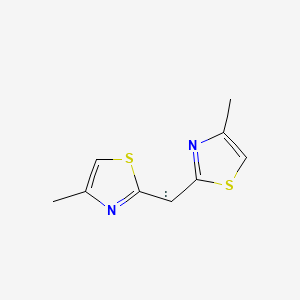
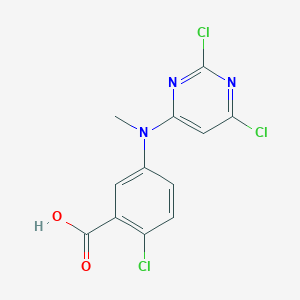
![Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL](/img/structure/B13103389.png)
